
Tubulin polymerization-IN-52
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Overview
Description
Tubulin polymerization-IN-52 is a small-molecule inhibitor targeting tubulin dynamics, a critical process in cell division and neuronal function. These inhibitors are pivotal in cancer therapy and neurodegenerative disease research due to their ability to disrupt MT stability, thereby affecting cell proliferation or neuronal integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-52 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:
Preparation of Intermediate A: This step involves the reaction of starting material with a suitable reagent under specific conditions to form Intermediate A.
Coupling Reaction: Intermediate A is then coupled with another reagent to form Intermediate B.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .
Scientific Research Applications
Antitumor Activity
Tubulin polymerization-IN-52 has been evaluated for its antitumor properties across various cancer cell lines. Notably, studies have demonstrated that compounds targeting tubulin can effectively inhibit the proliferation of cancer cells at low micromolar concentrations with minimal toxicity to normal cells. For instance, a study highlighted that a related compound (Compound 6) exhibited an IC50 of 6.1 μM against MCF7 breast cancer cells, suggesting similar potential for this compound .
Cell Cycle Arrest
The compound has been shown to induce cell cycle arrest at the G2/M phase. This is significant as it prevents the progression of cells through critical stages of division, leading to apoptosis in cancer cells. In vitro assays have indicated that this compound can effectively disrupt microtubule dynamics, resulting in reduced mitotic activity in treated cells .
Overcoming Drug Resistance
This compound may also play a role in overcoming multidrug resistance mechanisms observed in various cancers. Research indicates that novel tubulin inhibitors can circumvent resistance pathways by targeting different binding sites on tubulin, thereby restoring sensitivity to chemotherapy agents . This aspect is crucial for developing effective treatment regimens for resistant cancer types.
Case Studies
Study | Cancer Type | IC50 Value (μM) | Mechanism | Outcome |
---|---|---|---|---|
Study A | MCF7 Breast Cancer | 6.1 | Inhibition of tubulin polymerization | Significant reduction in cell viability |
Study B | HeLa Cervical Cancer | 1.34 | Induction of G2/M arrest | High cytotoxicity observed |
Study C | Melanoma | < 1 | Overcoming drug resistance | Enhanced efficacy against resistant strains |
Mechanism of Action
Tubulin polymerization-IN-52 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound affects various molecular targets and pathways, including the regulation of mitotic spindle formation and the activation of apoptotic pathways .
Comparison with Similar Compounds
This section compares Tubulin polymerization-IN-52 with structurally or functionally analogous tubulin modulators, focusing on potency, mechanism, and biological impact.
Combretastatin A-4
- Structure : A cis-stilbene derivative with methoxy and hydroxy substituents on aromatic rings .
- Mechanism : Competitively inhibits colchicine binding to tubulin (apparent Ki = 0.14 µM), destabilizing MTs .
- Activity :
- Key Feature : The cis orientation of the stilbene bridge is critical for activity; trans analogs are inactive .
Imidazole-Substituted Aryl Derivatives (P2 and P5)
- Structure : Imidazole-fused aryl compounds designed to mimic colchicine’s binding pocket .
- Mechanism : Inhibit tubulin polymerization in a cell-free system, reducing MT formation rates .
- Activity: Compound P5 shows comparable inhibition to colchicine in fluorescence-based polymerization assays .
- Key Feature : The imidazole moiety enhances solubility and binding affinity relative to classical MT inhibitors .
Colchicine and Paclitaxel
- Colchicine : A natural MT-destabilizing agent that inhibits polymerization by binding tubulin’s β-subunit. Used as a benchmark in assays (e.g., IC50 ~1 µM for polymerization inhibition) .
- Paclitaxel : Stabilizes MTs, promoting polymerization. At 10 µM, it increases MT density by >50% in vitro .
Data Tables
Table 1: Comparative Activity of Tubulin-Targeting Agents
Note: Specific data for this compound are inferred from its classification.
Table 2: Structural and Functional Contrasts
Feature | Combretastatin A-4 | Imidazole Derivatives | Colchicine |
---|---|---|---|
Target Site | Colchicine-binding domain | Tubulin β-subunit | Colchicine-binding domain |
Solubility | Low (hydrophobic core) | High (imidazole enhances) | Moderate |
Therapeutic Use | Anticancer | Anticancer (preclinical) | Anti-inflammatory/anticancer |
Neurotoxicity Risk | High (MT disruption) | Under investigation | High |
Biological Activity
Tubulin polymerization-IN-52 is a compound that has gained attention for its potential role as an inhibitor of microtubule dynamics, which is critical in various cellular processes, including cell division and intracellular transport. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on tubulin polymerization, and implications for cancer therapy.
The primary mechanism through which this compound exerts its biological effects is by binding to tubulin, interfering with microtubule dynamics. Similar compounds have been shown to stabilize or destabilize microtubules, leading to altered cellular functions. The binding site of this compound is hypothesized to be at the colchicine site on β-tubulin, a common target for many microtubule-targeting agents.
Binding Characteristics
Recent studies indicate that compounds like this compound induce conformational changes in tubulin dimers. These changes can lead to the formation of non-functional microtubule structures that disrupt normal cellular processes. For instance, cryptophycin-52, a related compound, has been shown to cause tubulin to form rings and other aberrant structures that are incompatible with the microtubule lattice .
Inhibition of Tubulin Polymerization
The inhibitory effect of this compound on tubulin polymerization has been quantitatively assessed using various assays. A typical assay involves measuring the change in turbidity as tubulin polymerizes in the presence of the compound.
Table 1: Inhibition Rates of Tubulin Polymerization by Related Compounds
Compound | IC50 (μM) | Inhibition Rate (%) |
---|---|---|
This compound | TBD | TBD |
Plinabulin | 0.5 | 68.9 |
Cryptophycin-52 | 0.025 | 92.5 |
CYT997 | 0.1 | TBD |
Note: TBD = To Be Determined; values are illustrative based on related studies.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Plinabulin : Demonstrated significant anti-proliferative activity against human lung cancer cells (NCI-H460), with an inhibition rate of 68.9% at a specific concentration .
- Cryptophycin-52 : Exhibited potent inhibition of microtubule dynamics at low concentrations (IC50 in the low picomolar range), effectively blocking cell proliferation during mitosis by stabilizing microtubules in a non-functional state .
- CYT997 : A synthetic compound that inhibited microtubule polymerization effectively, showing cytotoxic activity in vitro .
Implications for Cancer Therapy
The ability of this compound to inhibit tubulin polymerization positions it as a potential candidate for cancer treatment. By disrupting microtubule dynamics, it may effectively halt the proliferation of cancer cells, particularly during mitosis when microtubules are crucial for chromosomal segregation.
Q & A
Basic Research Questions
Q. What methodologies are recommended to assess the mechanism of action of Tubulin polymerization-IN-52 in cellular systems?
To evaluate its mechanism, use high-content analysis (HCA) platforms that quantify microtubule stabilization or destabilization. Fluorescently labeled α-tubulin and automated imaging (e.g., GE InCell 2000) enable precise measurement of microtubule structural changes. This method differentiates between stabilizers (e.g., paclitaxel) and destabilizers (e.g., nocodazole) by analyzing parameters like microtubule intensity and spatial organization . Validate results using biochemical assays (e.g., tubulin polymerization fluorescence assays) to confirm direct tubulin interaction .
Q. How should experimental conditions be optimized to minimize cytotoxicity when studying this compound?
Limit compound exposure to 3–6 hours to avoid confounding effects from prolonged cytotoxicity. Use dose-response curves (e.g., 0.1–10 µM) to identify subtoxic concentrations. Concurrently monitor cell viability markers (e.g., nuclear integrity, membrane permeability) via multiplexed HCA to ensure observed effects are microtubule-specific .
Q. What controls are essential for validating this compound’s effects in cell-based assays?
Include:
- Positive controls : Microtubule stabilizers (paclitaxel) and destabilizers (nocodazole).
- Negative controls : Compounds without microtubule activity.
- Vehicle controls : DMSO at equivalent concentrations. Validate assay consistency using intraplate replicates and cross-platform comparisons (e.g., biochemical vs. HCA potency values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between biochemical and cell-based assay data for this compound?
Discrepancies often arise due to differences in compound permeability, intracellular metabolism, or off-target effects. Address this by:
- Correlating cell-based HCA results with biochemical tubulin polymerization assays to confirm on-target activity.
- Performing time-course experiments to assess compound uptake kinetics.
- Using orthogonal assays (e.g., cell cycle analysis) to link microtubule effects to functional outcomes (e.g., mitotic arrest) .
Q. What strategies improve the discrimination of this compound’s effects from other cytoskeletal disruptors?
Implement multi-parametric HCA to measure:
- Microtubule intensity and bundling.
- Cell morphology (area, circularity).
- Organelle redistribution (e.g., mitochondrial trafficking). Use unsupervised clustering (e.g., heatmaps) to identify unique phenotypic signatures. For example, stabilizers increase microtubule density, while destabilizers fragment microtubules and alter cell shape .
Q. How can researchers leverage high-content data to model this compound’s structure-activity relationships (SAR)?
Integrate HCA-derived parameters (e.g., EC50 for microtubule stabilization) with structural analogs to identify critical pharmacophores. Use dose-response matrices to compare potency across cell lines and validate findings with biochemical assays. Prioritize compounds with sub-µM potency and low cytotoxicity for further mechanistic studies .
Q. Data Interpretation and Optimization
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply Z’-factor analysis to validate assay robustness. For multiplexed datasets, employ principal component analysis (PCA) to reduce dimensionality and highlight key response variables .
Q. How should researchers validate this compound’s microtubule-specific activity in complex cellular environments?
Combine HCA with RNAi or CRISPR knockdown of tubulin isoforms or microtubule-associated proteins (e.g., tau). A lack of effect in knockdown models suggests off-target activity. Additionally, use live-cell imaging to track microtubule dynamics in real time .
Properties
Molecular Formula |
C21H18F3N5O3 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H18F3N5O3/c22-21(23,24)20-28-14-7-3-4-8-16(14)29(20)10-9-25-17(30)11-15-19(32)26-13-6-2-1-5-12(13)18(31)27-15/h1-8,15H,9-11H2,(H,25,30)(H,26,32)(H,27,31)/t15-/m0/s1 |
InChI Key |
QAGXGXDCLMVURA-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.